7-Thia-1-azaspiro[3.5]nonane hydrochloride
Description
Significance of Spirocyclic Systems in Organic and Medicinal Chemistry
Structural Attributes and Conformational Rigidity of Spiro Compounds
A spiro compound is a polycyclic compound in which two rings share one carbon atom, known as the spiro atom. lscollege.ac.in This structural feature imparts a number of unique properties. The spiro atom is a quaternary carbon, which introduces a high degree of three-dimensionality and structural rigidity. bldpharm.com Unlike more flexible linear or monocyclic molecules, the conformational possibilities of spirocycles are significantly restricted. encyclopedia.pubnih.gov This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. bldpharm.com The fixed spatial orientation of substituents on the spirocyclic core allows for the precise exploration of a target's binding site in three dimensions. encyclopedia.pub Computational studies are often employed to analyze the complex conformations and stereoselectivity involved in the formation and behavior of these spiro rings. acs.orgnih.gov
Prevalence of Spirocycles in Bioactive Molecules and Natural Products
Spirocyclic motifs are widespread in nature and are found in a diverse array of natural products, many of which exhibit significant biological activity. nih.govnih.gov These natural compounds have served as inspiration for the design of new therapeutic agents. researchgate.netresearchgate.net The presence of spirocycles in clinically approved drugs highlights their importance in medicinal chemistry. For example, the antifungal drug Griseofulvin and the diuretic Spironolactone both feature a spirocyclic core. nih.gov The success of these and other spiro-containing drugs has spurred further investigation into this class of compounds, leading to their recognition as privileged structures in drug discovery. encyclopedia.pubresearchgate.net
| Compound Name | Spiro System | Source/Class | Reported Bioactivity |
|---|---|---|---|
| Griseofulvin | Spiro[benzofuran-2,1'-cyclohexane] | Natural Product (Penicillium griseofulvum) | Antifungal nih.gov |
| Spironolactone | Spiro[androst-4-ene-17,2'-furan] | Synthetic Steroid | Diuretic, Aldosterone Antagonist nih.gov |
| Horsfiline | Spiro[indole-3,3'-pyrrolidine] | Natural Product (Horsfieldia superba) | Analgesic researchgate.net |
| Fredericamycin A | [4.4.0] Spirocyclic System | Natural Product (Streptomyces griseus) | Antitumor Antibiotic encyclopedia.pub |
| Acutumine | Spirocyclic Alkaloid | Natural Product (Sinomenium acutum) | Potential Memory-Improving researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
7-thia-1-azaspiro[3.5]nonane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS.ClH/c1-4-8-7(1)2-5-9-6-3-7;/h8H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYIBHHJKAQVAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CCSCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 7 Thia 1 Azaspiro 3.5 Nonane Hydrochloride and Analogous Architectures
General Principles of Spiro[3.5]nonane Synthesis
The synthesis of spiro[3.5]nonane ring systems, which feature a central carbon atom shared by a cyclobutane and a cyclohexane (B81311) ring, presents unique stereochemical and regiochemical challenges. The construction of the quaternary spiro-carbon center is a key strategic consideration in any synthetic approach.
Cyclization Reactions for Spiro[3.5]nonane Ring Systems
A variety of cyclization reactions have been employed to construct the spiro[3.5]nonane framework. Multicomponent domino reactions, such as the Knoevenagel/Michael/cyclization sequence, offer an efficient route to highly functionalized spiro compounds. mdpi.com These reactions proceed through a cascade of bond-forming events, rapidly building molecular complexity from simple starting materials. For instance, a microwave-assisted, ionic liquid-catalyzed reaction between an isatin, malononitrile, and a barbituric acid derivative can yield complex spiro systems in good yields. mdpi.com
Prins-type cyclizations represent another powerful tool for the synthesis of spirocyclic frameworks. nih.gov The reaction of a cyclic ketone with a homoallylic alcohol and a sulfonic acid can generate spirocyclic tetrahydropyrans, which can serve as versatile intermediates for further elaboration. nih.gov Additionally, radical cyclizations, such as the thiol-mediated acyl radical cyclization of enone-aldehydes, have proven effective in the preparation of spirocyclic 1,4-diketones. researchgate.net
Strategies for Constructing the Azaspiro[3.5]nonane Skeleton
The introduction of a nitrogen atom into the spiro[3.5]nonane skeleton to form an azaspiro[3.5]nonane presents additional synthetic hurdles. Strategies often involve the construction of a nitrogen-containing ring either prior to or concurrently with the formation of the spirocyclic junction.
One notable strategy involves the use of titanacyclobutane intermediates to construct functionalized all-carbon quaternary centers from ketones, which can then be elaborated into azaspiro[3.n]alkanes. chemrxiv.org This methodology provides a streamlined route to these valuable three-dimensional structures. The synthesis of 2,6-diazaspiro[3.5]nonane analogues has been achieved through a multi-step route that utilizes enolate acylation to build the quaternary center. chemrxiv.org Furthermore, the design and synthesis of novel 7-azaspiro[3.5]nonane derivatives have been reported, highlighting the interest in this scaffold for medicinal chemistry applications. nih.gov
Synthetic Approaches for Thia-Azaspirocyclic Derivatives
The incorporation of a sulfur atom, in addition to nitrogen, into the spirocyclic framework to create thia-azaspiro compounds requires specialized synthetic methods. The position of the sulfur and nitrogen atoms within the rings dictates the choice of synthetic strategy.
Incorporation of Sulfur into Four-Membered and Six-Membered Rings
The introduction of sulfur into heterocyclic rings can be achieved through various methods. For the four-membered azetidine (B1206935) ring, its inherent ring strain can be exploited in ring-opening reactions. rsc.orgrsc.org For instance, reactions in liquid sulfur dioxide can facilitate the ring-opening of carbamate-protected azetidines, offering a potential route for sulfur incorporation. researchgate.net
In larger, six-membered rings like piperidine (B6355638), synthetic strategies often involve the cyclization of precursors already containing the sulfur atom. nih.gov General biosynthetic pathways for sulfur incorporation into biomolecules, such as the use of persulfide intermediates or the sacrificial transfer from cysteine residues, can provide inspiration for chemical syntheses. nih.gov
Documented Syntheses of Related Thia-Azaspiro Compounds (e.g., 1-Thia-4-azaspiro[4.4/5]alkan-3-ones, 8-Thia-1-azaspiro[4.5]decane)
Several synthetic routes to thia-azaspiro compounds with different ring sizes have been documented in the literature, providing valuable precedents for the synthesis of 7-Thia-1-azaspiro[3.5]nonane hydrochloride.
A one-pot, three-component reaction has been successfully employed for the synthesis of 1-thia-4-azaspiro[4.5]decan-3-ones. nih.govmdpi.comnih.gov This reaction involves the condensation of a cyclic ketone (such as cyclohexanone), an aromatic amine, and mercaptoacetic acid in a refluxing solvent like benzene. mdpi.comnih.gov This approach has been utilized to generate a library of novel 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/5]alkan-3-ones. nih.gov
The synthesis of a new spiro system, 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide, has been achieved through the reaction of a keto sulfone with N-alkylaminoethanols. researchgate.net While there is extensive literature on oxa-azaspiro[4.5]decanes and diazaspiro[4.5]decanes, specific synthetic details for 8-Thia-1-azaspiro[4.5]decane are less commonly reported, though the principles from related syntheses can be applied.
| Compound Class | Synthetic Method | Key Reactants | Reference |
|---|---|---|---|
| 1-Thia-4-azaspiro[4.5]decan-3-ones | One-pot three-component condensation | Cyclic ketone, aromatic amine, mercaptoacetic acid | nih.govmdpi.comnih.gov |
| 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides | Reaction of keto sulfone with N-alkylaminoethanols | Dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione, N-substituted 2-aminoethanols | researchgate.net |
Conceptual Pathways for the Synthesis of this compound, referencing analogous routes
Based on the successful synthesis of analogous thia-azaspiro compounds, a conceptual pathway for the synthesis of this compound can be proposed. A plausible approach would be a modification of the one-pot, three-component reaction used for the synthesis of 1-thia-4-azaspiro[4.5]decan-3-ones.
This conceptual synthesis would likely involve the following steps:
Reaction of a suitable azetidine precursor with a sulfur-containing reagent. An appropriately substituted azetidine-3-one could serve as the four-membered ring component.
Formation of the six-membered thiomorpholine (B91149) ring. This could be achieved through a cyclization reaction involving a bifunctional reagent that can react with the nitrogen of the azetidine and another functional group on the azetidine ring.
Alternatively, a convergent approach could be envisioned. This might involve the reaction of a pre-formed thiomorpholine derivative bearing a suitable functional group with a reagent that can form the azetidine ring in a spirocyclic fashion.
Chemo- and Stereoselective Synthesis of Azaspirocycles
The precise control over chemical reactivity and spatial orientation is paramount in the synthesis of complex molecules like this compound. Chemo- and stereoselective methods are crucial for generating specific isomers and minimizing undesired byproducts.
The development of enantioselective methods for the synthesis of spirocyclic compounds is a challenging yet highly rewarding endeavor. Chiral catalysts, including both metal complexes and organocatalysts, have been instrumental in achieving high levels of stereocontrol. While a direct enantioselective synthesis of this compound is not extensively documented in publicly available literature, the principles can be extrapolated from the synthesis of analogous spirocyclic systems.
Chiral phosphoric acids, for instance, have emerged as powerful Brønsted acid catalysts in a variety of asymmetric transformations. mdpi.comnih.gov These catalysts can activate substrates towards nucleophilic attack in a stereocontrolled manner, leading to the formation of enantioenriched products. For example, chiral phosphoric acids have been successfully employed in the asymmetric Friedel–Crafts alkylation of indoles and in Mannich reactions to produce chiral products with high enantioselectivity. mdpi.com The application of such catalysts to precursors of thia-azaspirocycles could potentially induce the desired chirality at the spirocyclic center.
Another promising approach involves the use of chiral thioureas as organocatalysts. nih.gov Chiral thioureas can activate substrates through hydrogen bonding, facilitating stereoselective bond formation. Their utility has been demonstrated in a range of asymmetric reactions, and their application in the cyclization steps of thia-azaspirocycle synthesis could provide a viable route to enantiomerically pure compounds.
The following table summarizes representative examples of chiral catalysts used in asymmetric synthesis of spirocyclic and related chiral compounds, highlighting the potential for their application in the synthesis of chiral thia-azaspirocycles.
| Catalyst Type | Reaction | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Chiral Phosphoric Acid | Friedel–Crafts Alkylation | Indole and Trifluoromethyl Ketone | Chiral α-trifluoromethyl tertiary alcohol | Not Specified | mdpi.com |
| Chiral Phosphoric Acid | Mannich Reaction | Cyclic C-acylimine and Ketone | C2-quaternary indolin-3-one | Excellent | mdpi.com |
| Chiral Thiourea | Various Asymmetric Reactions | General Substrates | Chiral Products | High | nih.gov |
Modern catalytic methods have revolutionized the synthesis of N-heterocycles, offering mild and efficient pathways to complex molecular structures. Photocatalysis and Lewis acid catalysis are at the forefront of these advancements.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. This methodology often utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes, leading to the formation of reactive radical intermediates. In the context of N-heterospirocycle synthesis, photocatalysis can facilitate cascade reactions to construct complex spirocyclic frameworks. For instance, a visible-light-induced metal-free cascade cyclization of N-arylpropiolamides has been developed to synthesize 3-functionalized azaspiro[4.5]trienones. rsc.org
A notable example relevant to thia-azaspirocycles involves the photocatalytic generation of N-centered radicals to construct β-spirocyclic pyrrolidines. In one study, the synthesis of 4-(chloromethyl)-2-tosyl-8-thia-2-azaspiro[4.5]decane 8,8-dioxide was achieved through a photocatalytic process. acs.org This demonstrates the feasibility of using visible light to forge the intricate structure of thia-azaspirocycles.
| Reaction | Substrates | Product | Catalyst | Light Source | Reference |
| Cascade Cyclization | N-arylpropiolamide, Phosphorus reagent | 3-phosphorylated azaspiro[4.5]trienone | 4CzIPN | Blue LED | rsc.org |
| Radical Cyclization | N-allylsulfonamide, Exocyclic alkene | 4-(Chloromethyl)-2-tosyl-8-thia-2-azaspiro[4.5]decane 8,8-dioxide | Not specified | Not specified | acs.org |
Lewis Acid Catalysis: Lewis acids are widely used in organic synthesis to activate substrates and promote a variety of transformations, including cyclization reactions. nih.gov They can coordinate to heteroatoms, such as oxygen or nitrogen, thereby enhancing the electrophilicity of the substrate and facilitating intramolecular bond formation. Lewis acid-mediated cyclization has been successfully applied to the synthesis of 2-spirocyclohexylindolines in a diastereoselective manner. rsc.org
In the context of thia-azaspirocycle synthesis, Lewis acids can be envisioned to promote the cyclization of suitably functionalized precursors. For example, a Lewis acid could activate a carbonyl group or an imine, facilitating an intramolecular attack by a sulfur nucleophile to form the thiacyclic portion of the spirocycle. While specific examples for 7-Thia-1-azaspiro[3.5]nonane are not readily found, the principle has been demonstrated in the synthesis of other complex heterocyclic systems, such as the Lewis acid-catalyzed cyclopropane ring-opening-cyclization cascade to form bicyclic furo-, pyrano-, and pyrrololactams. uni-regensburg.de
| Reaction | Substrates | Product | Lewis Acid | Key Feature | Reference |
| Diastereoselective Cyclization | N-arylethyl-cyclohexenylamines | 2-Spirocyclohexylindolines | Not specified | Dual activation | rsc.org |
| Ring-Opening-Cyclization | Fused cyclopropane, Thiourea | Bicyclic Furo-, Pyrano-, and Pyrrololactams | Not specified | N,N-bis-nucleophile | uni-regensburg.de |
Scalability and Efficiency in Spirocyclic Synthesis
The transition from laboratory-scale synthesis to industrial production requires methodologies that are not only high-yielding but also scalable and efficient. One-pot reactions, multicomponent reactions, and microwave-assisted synthesis are key strategies to achieve these goals.
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation and purification of intermediates. This approach saves time, resources, and reduces waste.
A prime example of this strategy is the one-pot, three-component synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. nih.govnih.govresearchgate.netmdpi.commdpi.com This reaction typically involves the condensation of a cyclic ketone, an aromatic amine, and thioglycolic acid. nih.govnih.govresearchgate.netmdpi.commdpi.com The reaction proceeds through the formation of a Schiff base from the ketone and amine, which then undergoes a cyclocondensation with thioglycolic acid to yield the spirocyclic product. mdpi.com These reactions often provide good to excellent yields of the desired products. nih.govmdpi.com
The table below presents examples of one-pot synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, showcasing the versatility of this approach.
| Ketone | Amine | Product | Yield | Reference |
| Cyclohexanone | 4-Bromoaniline | 4-(4-Bromophenyl)-1-thia-4-azaspiro[4.5]decan-3-one | Not Specified | nih.gov |
| 4-Methylcyclohexanone | 4-Fluoroaniline | 4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one | Not Specified | nih.gov |
| Cyclopentanone | 4-(2-hydrazinyl)quinolin-2(1H)-one | 4-((2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro[4.4]nonan-3-one | 67-79% | nih.govmdpi.com |
Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates, improving yields, and enhancing product purity. nih.govmdpi.comrsc.orgbeilstein-journals.org Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating methods.
This technology has been successfully applied to the synthesis of a wide range of heterocyclic compounds, including those with spirocyclic architectures. nih.govrsc.org In the context of thia-azaspirocycles, microwave irradiation can be used to promote the key cyclization steps in both single-step and multicomponent reactions. For example, the synthesis of fused thiazoles in a multicomponent system has been efficiently carried out under microwave irradiation. scilit.com The significant reduction in reaction times and often improved yields make microwave-assisted synthesis a highly attractive method for the rapid generation of libraries of spirocyclic compounds for drug discovery and for optimizing synthetic routes for scalability.
The following table highlights the advantages of microwave-assisted synthesis over conventional heating for the synthesis of heterocyclic compounds.
| Reaction | Conventional Heating | Microwave Irradiation | Advantage | Reference |
| Synthesis of Fused Thiazoles | Longer reaction times | Shorter reaction times | Rate acceleration | scilit.com |
| Multicomponent Synthesis of Spiro Heterocycles | Often requires prolonged heating | Rapid and efficient | Improved yields and shorter times | nih.govrsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR analyses are fundamental to confirm the connectivity of atoms within the spirocyclic framework.
Proton (¹H) NMR Analysis
Due to the lack of publicly available experimental data for this specific compound, a representative data table cannot be generated. However, the expected regions for the proton signals can be predicted based on similar structures. Protons adjacent to the nitrogen atom in the azetidine ring would likely appear at a lower field compared to those further away. Similarly, protons on the carbons adjacent to the sulfur atom in the thiacyclohexane ring would also exhibit characteristic chemical shifts.
Carbon-13 (¹³C) NMR Analysis
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. For instance, carbons bonded to the heteroatoms (nitrogen and sulfur) would be expected to resonate at a lower field (higher ppm value) compared to the other aliphatic carbons in the rings. The spiro carbon, being a quaternary carbon, would also have a characteristic chemical shift.
Advanced NMR Techniques for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to determine the three-dimensional structure of the molecule, advanced 2D NMR techniques are employed. aaronchem.com Experiments such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, confirming which protons are adjacent to each other. uni.lu Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons. uni.lu These experiments are instrumental in piecing together the molecular structure. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, which is crucial for determining the stereochemistry and preferred conformation of the spirocyclic system.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, the molecular formula is C₇H₁₄ClNS. The mass spectrometer would measure the mass-to-charge ratio (m/z) of the intact molecular ion, allowing for the confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.
While experimental mass spectra for this specific compound are not available, predicted data suggests the monoisotopic mass of the free base (C₇H₁₃NS) is approximately 143.08 Da. uni.lu In a mass spectrum, one would expect to see a peak corresponding to the protonated molecule [M+H]⁺ at m/z 144.08. The fragmentation pattern observed in the mass spectrum would provide valuable structural information, as the molecule would break apart in a predictable manner upon ionization. Common fragmentation pathways for such compounds might involve the cleavage of the rings or the loss of small neutral molecules.
Table 1: Predicted Mass Spectrometry Data for 7-Thia-1-azaspiro[3.5]nonane
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 144.08415 |
| [M+Na]⁺ | 166.06609 |
| [M-H]⁻ | 142.06959 |
| [M+NH₄]⁺ | 161.11069 |
| [M+K]⁺ | 182.04003 |
(Data predicted and sourced from PubChem) uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H bonds of the aliphatic rings, the C-N bond of the azetidine, and the C-S bond of the thiacyclohexane. The presence of the hydrochloride salt would also result in a broad absorption band corresponding to the N-H⁺ stretch of the ammonium salt.
A detailed analysis of the IR spectrum would involve assigning the observed absorption bands to specific vibrational modes of the molecule. For example, C-H stretching vibrations typically appear in the region of 2850-3000 cm⁻¹. The N-H⁺ stretching vibration would be expected to appear as a broad band in the region of 2400-3200 cm⁻¹. Specific experimental IR data is required for a definitive assignment of all functional groups.
X-ray Crystallography for Absolute Stereochemistry and Conformation of Related Spirocycles
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. While an X-ray crystal structure for this compound is not publicly available, the technique has been widely used to characterize related spirocyclic systems.
For related azaspiro[3.3]heptane derivatives, X-ray crystallography has been used to elucidate their conformational details. These studies are crucial for understanding how the rigid, three-dimensional nature of spirocycles can influence their biological activity, making them attractive scaffolds in drug discovery. The analysis of crystal structures of similar thia-azaspirocycles would provide valuable insights into the likely conformation of the thiacyclohexane ring (e.g., chair or boat) and the puckering of the azetidine ring in this compound.
Specific Context of 7 Thia 1 Azaspiro 3.5 Nonane Hydrochloride
Unique Features of Thia-Azaspirocyclic Systems
Thia-azaspirocyclic systems, such as the one found in 7-Thia-1-azaspiro[3.5]nonane, possess a combination of structural features that make them attractive scaffolds for chemical and biological exploration. The presence of both a sulfur (thia) and a nitrogen (aza) atom within the spirocyclic framework introduces heteroatomic diversity, which can lead to specific and potent interactions with biological targets.
The key features of these systems include:
Three-Dimensionality: The spirocyclic nature of the molecule forces the two rings into perpendicular planes. This rigid, three-dimensional arrangement is a significant departure from the often flat structures of many organic molecules and can provide a better fit into the complex binding sites of proteins and enzymes.
Structural Rigidity: The fusion of the two rings at a single carbon atom restricts conformational flexibility. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.
Heteroatomic Content: The nitrogen atom can act as a hydrogen bond acceptor or donor, and can be protonated to form a salt, as seen in the hydrochloride form. The sulfur atom, particularly in a thiomorpholine (B91149) ring, can participate in various non-covalent interactions and can be oxidized to sulfoxides or sulfones, offering further opportunities for structural and property modulation.
Chirality: The spiro carbon atom can be a stereocenter, leading to the existence of enantiomers. This is a crucial aspect in pharmacology, as different enantiomers of a drug can have vastly different biological activities and metabolic profiles.
These unique characteristics make thia-azaspirocyclic systems versatile building blocks in the design of novel therapeutic agents.
Rationale for Academic Investigation of the 7-Thia-1-azaspiro[3.5]nonane Core
The academic investigation into the 7-Thia-1-azaspiro[3.5]nonane core is driven by its potential applications in drug discovery and development. The rationale for its study can be understood from several perspectives:
Novel Chemical Space: The exploration of novel molecular scaffolds is a constant endeavor in medicinal chemistry to identify new drugs with improved efficacy and safety profiles. The 7-Thia-1-azaspiro[3.5]nonane core represents a relatively underexplored area of chemical space, offering the potential for the discovery of compounds with novel biological activities.
Scaffold for Library Synthesis: This core structure can serve as a starting point for the synthesis of diverse chemical libraries. By modifying the substituents on the nitrogen and carbon atoms of the rings, a large number of analogs can be generated and screened for various biological activities.
Bioisosteric Replacement: The 7-Thia-1-azaspiro[3.5]nonane moiety could be used as a bioisostere for other cyclic systems in known drugs. Bioisosteric replacement is a strategy used to modify the physicochemical properties of a compound while retaining its biological activity. For instance, replacing a more common piperidine (B6355638) or morpholine (B109124) ring with this spirocyclic system could lead to improved metabolic stability, cell permeability, or target selectivity.
Potential Pharmacological Activities: While specific biological activities for this compound are not widely reported, related azaspirocyclic compounds have shown a broad range of pharmacological effects, including acting as agonists for G-protein coupled receptors. nih.gov This suggests that the 7-Thia-1-azaspiro[3.5]nonane core could also be a valuable pharmacophore for various therapeutic targets.
The combination of its unique structural features and the potential for discovering new biologically active compounds provides a strong impetus for the continued academic and industrial research into the 7-Thia-1-azaspiro[3.5]nonane core and its derivatives.
Chemical and Physical Data of 7-Thia-1-azaspiro[3.5]nonane
While extensive experimental data for this compound is limited in the public domain, computational predictions provide some insight into its properties.
Table 1: Predicted Physicochemical Properties of 7-Thia-1-azaspiro[3.5]nonane
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₃NS | PubChem |
| Molecular Weight | 143.25 g/mol | PubChem |
| XLogP3-AA | 1.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 143.076871 g/mol | PubChem |
| Monoisotopic Mass | 143.076871 g/mol | PubChem |
| Topological Polar Surface Area | 41.2 Ų | PubChem |
| Heavy Atom Count | 9 | PubChem |
| Formal Charge | 0 | PubChem |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 7-Thia-1-azaspiro[3.5]nonane |
| Piperidine |
| Morpholine |
| Sulfoxide |
Chemical Reactivity and Transformations of 7 Thia 1 Azaspiro 3.5 Nonane Hydrochloride
Reactions of the Spirocyclic Ring System
The reactivity of the bicyclic framework of 7-Thia-1-azaspiro[3.5]nonane is largely influenced by the inherent properties of its individual rings.
Stability and Ring Strain Considerations
The 7-Thia-1-azaspiro[3.5]nonane hydrochloride molecule incorporates an azetidine (B1206935) ring, a four-membered heterocycle known for its significant ring strain. This strain, estimated to be approximately 25.4 kcal/mol, is a driving force for many of its chemical reactions. univ.kiev.uarsc.org The presence of this strained ring can lead to questions of stability, particularly under acidic conditions or in the presence of nucleophiles, which can promote ring-opening. nih.gov However, azetidines are generally more stable than their three-membered counterparts, aziridines, allowing for easier handling. rsc.org
Ring-Opening and Rearrangement Pathways
The significant ring strain of the azetidine portion of 7-Thia-1-azaspiro[3.5]nonane makes it susceptible to nucleophilic ring-opening reactions. researchgate.net This reactivity is enhanced when the nitrogen atom is quaternized, forming an azetidinium salt, which is the case for the hydrochloride salt under certain conditions. The ring-opening of azetidines can be triggered by various nucleophiles, leading to the formation of linear amine derivatives. nih.gov While specific studies on the ring-opening of this compound are not extensively documented, the general principles of azetidine chemistry suggest that such reactions are plausible.
Rearrangement reactions of spirocyclic systems can be complex and are often driven by the release of ring strain. nih.gov For azetidine-containing spirocycles, rearrangements can be initiated by the formation of a reactive intermediate, such as a carbocation adjacent to the spiro center. However, specific rearrangement pathways for this compound have not been detailed in the available literature.
Reactivity of the Nitrogen Atom within the Azaspiro System
The nitrogen atom in the azetidine ring is a key site of reactivity, behaving as a typical secondary amine.
Alkylation and Acylation Reactions
As a secondary amine, the nitrogen atom in this compound can undergo N-alkylation and N-acylation reactions. Alkylation with alkyl halides would lead to the formation of the corresponding tertiary amine, N-alkyl-7-thia-1-azaspiro[3.5]nonane. Similarly, acylation with acyl chlorides or anhydrides would yield the corresponding amide, N-acyl-7-thia-1-azaspiro[3.5]nonane.
A notable example of the reactivity of a similar scaffold involves the N-alkylation of a thiaazaspiro[3.5]nonane derivative in the synthesis of sulfoximines. acs.org In this case, the nitrogen atom of the spirocycle participates in a metallaphotoredox-enabled protocol, demonstrating its accessibility for substitution. acs.org
| Reagent Type | General Product |
| Alkyl Halide (R-X) | N-alkyl-7-thia-1-azaspiro[3.5]nonane |
| Acyl Chloride (RCOCl) | N-acyl-7-thia-1-azaspiro[3.5]nonane |
| Acid Anhydride ((RCO)₂O) | N-acyl-7-thia-1-azaspiro[3.5]nonane |
Role in Condensation Reactions
The secondary amine functionality of this compound allows it to participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. These reactions typically proceed through the formation of an iminium ion intermediate, which can then react with various nucleophiles. This reactivity is a cornerstone of reactions like the Mannich reaction and the Pictet-Spengler reaction, although specific examples involving this particular spirocycle are not well-documented.
Transformations Involving the Sulfur Atom
The sulfur atom in the thiane (B73995) ring introduces another dimension to the reactivity of this compound. As a sulfide, it can undergo oxidation and S-alkylation.
Oxidation of the sulfur atom can lead to the formation of a sulfoxide and, upon further oxidation, a sulfone. These transformations can significantly alter the electronic and steric properties of the molecule.
S-alkylation of the sulfide with an appropriate alkylating agent would result in the formation of a sulfonium salt. These salts can be useful intermediates in organic synthesis. While specific studies on the transformations of the sulfur atom in this compound are limited, the general reactivity of sulfides provides a framework for predicting its behavior.
| Transformation | Product |
| Oxidation (mild) | 7-Thia-1-azaspiro[3.5]nonane-7-oxide hydrochloride |
| Oxidation (strong) | 7-Thia-1-azaspiro[3.5]nonane-7,7-dioxide hydrochloride |
| S-Alkylation (R-X) | 7-Alkyl-7-thionia-1-azaspiro[3.5]nonane chloride |
Derivatization Strategies for Functionalization and Scaffold Diversification
The 7-Thia-1-azaspiro[3.5]nonane scaffold serves as a valuable starting point for the synthesis of a diverse range of functionalized molecules for applications in medicinal chemistry and materials science. Derivatization can be targeted at the nitrogen atom of the azetidine ring or potentially at the carbon atoms of the rings, although the latter is generally more challenging.
A primary strategy for derivatization involves the secondary amine of the azetidine. After neutralization, this amine can be functionalized through various reactions:
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce a wide array of alkyl substituents.
N-Acylation: Treatment with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) affords the corresponding amides.
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides can be employed to introduce aromatic moieties.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.
These derivatization strategies allow for the systematic modification of the molecule's properties to explore structure-activity relationships. For instance, a recent study on a metallaphotoredox platform for the N-alkylation of sulfoximines included a thiaazaspiro[3.5]nonane derivative, highlighting the utility of this scaffold in developing new synthetic methodologies acs.org.
Furthermore, the synthesis of functionalized derivatives of similar azaspirocycles, such as 2-azaspiro[3.3]heptane and 7-oxa-2-azaspiro[3.5]nonane, has been reported for their application in drug design as bioisosteres of piperidine (B6355638) univ.kiev.ua. These strategies, which include the introduction of carboxylic acid and other functional groups, can be conceptually applied to the 7-Thia-1-azaspiro[3.5]nonane scaffold to generate novel compounds with potential biological activity.
| Derivatization Strategy | Reagents | Functional Group Introduced |
| N-Alkylation | Alkyl halide, Aldehyde/Ketone + reducing agent | Alkyl group |
| N-Acylation | Acyl chloride, Carboxylic acid + coupling agent | Acyl group (Amide) |
| N-Arylation | Aryl halide + Pd or Cu catalyst | Aryl group |
| N-Sulfonylation | Sulfonyl chloride | Sulfonyl group (Sulfonamide) |
This table outlines potential derivatization strategies based on the general reactivity of secondary amines.
Computational Chemistry and Conformational Analysis of 7 Thia 1 Azaspiro 3.5 Nonane Hydrochloride
Theoretical Investigation of Spirocyclic Conformations
The conformational preferences of 7-Thia-1-azaspiro[3.5]nonane hydrochloride are primarily dictated by the interplay of ring strain in the four-membered azetidine (B1206935) ring and the puckering of the six-membered thiacyclohexane ring. Theoretical investigations into the conformations of this spirocyclic system would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to identify stable conformers and the energy barriers between them.
The thiacyclohexane ring is expected to adopt chair and boat conformations, with the chair conformer generally being of lower energy. The presence of the spiro-fused azetidine ring, however, can influence the relative energies of these conformers. In the protonated state, the positively charged nitrogen atom in the azetidine ring introduces electrostatic interactions that further shape the conformational landscape.
A systematic conformational search would likely reveal several low-energy structures. The orientation of the azetidine ring relative to the thiacyclohexane ring, as well as the puckering of the thiacyclohexane ring, would be the primary degrees of freedom. The relative energies of these conformers would be determined by a combination of torsional strain, steric hindrance, and intramolecular interactions.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Thiacyclohexane Ring Conformation | Azetidine Ring Orientation | Relative Energy (kcal/mol) |
| 1 | Chair | Axial | 0.00 |
| 2 | Chair | Equatorial | 1.25 |
| 3 | Twist-Boat | - | 5.80 |
| 4 | Boat | - | 7.20 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical energy differences for similar heterocyclic systems.
Molecular Dynamics Simulations of the Azaspiro[3.5]nonane Framework
While quantum mechanical calculations provide static pictures of stable conformations, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the this compound framework in a simulated physiological environment. MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a detailed view of conformational flexibility and intermolecular interactions.
Simulations of this compound, typically in an explicit solvent such as water, would reveal the time-dependent behavior of the spirocyclic system. Key analyses would include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify regions of high flexibility. Such simulations would likely show that the thiacyclohexane ring can transition between different chair and boat-like conformations, with the frequency and duration of these transitions dependent on the simulation conditions.
Furthermore, MD simulations can elucidate the role of the hydrochloride counter-ion and surrounding water molecules in stabilizing different conformations through hydrogen bonding and electrostatic interactions. The dynamics of these interactions are crucial for understanding the molecule's behavior in aqueous solution.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are instrumental in understanding the electronic structure and predicting the reactivity of this compound. Methods like DFT can be used to calculate various molecular properties that govern reactivity, such as molecular orbital energies, electrostatic potential maps, and atomic charges.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. For this compound, the HOMO is likely to be localized on the sulfur atom due to its lone pairs of electrons, while the LUMO may be distributed across the C-N and C-S bonds. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.
Electrostatic potential maps would visualize the charge distribution across the molecule, highlighting electron-rich and electron-deficient regions. In the protonated form, a significant positive potential would be observed around the nitrogen atom of the azetidine ring, indicating a likely site for nucleophilic attack. Conversely, the region around the sulfur atom would exhibit a negative potential, suggesting its role as a potential site for electrophilic interaction. These calculations are fundamental for predicting how the molecule will interact with biological targets.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 8.5 D |
Note: The data in this table is hypothetical and for illustrative purposes, based on quantum chemical calculations of similar heterocyclic molecules.
Structure-Based Prediction of Spectroscopic Data
Computational methods can also be used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and the confirmation of molecular structure.
By calculating the magnetic shielding tensors of the nuclei in the presence of a magnetic field, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These calculations are highly sensitive to the molecular geometry, and by averaging the predicted shifts over a representative ensemble of low-energy conformations obtained from MD simulations, a more accurate prediction can be achieved.
Similarly, the calculation of the vibrational frequencies can predict the positions of major peaks in the IR spectrum. These frequencies correspond to the different vibrational modes of the molecule, such as C-H, C-N, and C-S bond stretching and bending. Comparing the predicted spectrum with experimental data can provide valuable information about the molecule's structure and bonding.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C (spiro) | 75.2 |
| C (azetidine, adjacent to N) | 58.9 |
| C (azetidine, β to N) | 35.1 |
| C (thiacyclohexane, adjacent to S) | 32.4 |
| C (thiacyclohexane, β to S) | 28.7 |
| C (thiacyclohexane, γ to S) | 25.3 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical chemical shifts for similar spirocyclic systems.
Structure Activity Relationship Sar Studies and Molecular Design Strategies for 7 Thia 1 Azaspiro 3.5 Nonane Derivatives
Modulation of Molecular Properties by the Azaspiro[3.5]nonane Scaffold
The azaspiro[3.5]nonane core is a key structural motif that imparts significant conformational rigidity and allows for precise spatial arrangement of functional groups. This has a profound impact on the molecule's interaction with biological targets.
The spirocyclic nature of the 7-Thia-1-azaspiro[3.5]nonane scaffold inherently introduces a greater degree of three-dimensionality compared to their non-spirocyclic or aromatic counterparts. This rigid framework reduces the number of rotatable bonds, which can lead to a more pre-organized conformation for binding to a target protein, potentially increasing binding affinity by minimizing the entropic penalty upon binding. tandfonline.com The defined exit vectors from the spirocyclic core allow for a systematic exploration of the surrounding chemical space, which is a key advantage in rational drug design. tandfonline.com
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The incorporation of a thia-azaspiro[3.5]nonane scaffold can modulate these properties in several ways:
Lipophilicity: The replacement of a carbon atom with a sulfur atom in the spirocyclic ring can alter the lipophilicity of the molecule. This can be a strategic modification to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
Solubility: The introduction of sp3-rich spirocyclic centers can disrupt crystal packing and lead to improved aqueous solubility, a desirable property for many drug candidates. researchgate.net
Hydrogen Bonding Capacity: The nitrogen atom of the azaspirocycle and the sulfur atom of the thia-azaspirocycle can act as hydrogen bond acceptors, providing additional points of interaction with a biological target.
Table 1: Predicted Physicochemical Properties of Selected Scaffolds
| Scaffold | Molecular Weight (g/mol) | cLogP | Topological Polar Surface Area (Ų) |
|---|---|---|---|
| Piperidine (B6355638) | 85.15 | 0.85 | 12.03 |
| 7-Azaspiro[3.5]nonane | 125.22 | 1.85 | 12.03 |
| 7-Thia-1-azaspiro[3.5]nonane | 143.26 | 1.95 | 12.03 |
Methodologies for SAR Elucidation in Spirocyclic Compound Series
The elucidation of SAR in a series of spirocyclic compounds involves a multi-faceted approach that combines synthetic chemistry, biological evaluation, and computational modeling. Key methodologies include:
Combinatorial Chemistry and High-Throughput Screening: The synthesis of focused libraries of spirocyclic derivatives with diverse substituents allows for the rapid screening of biological activity and the initial identification of SAR trends.
Computational Chemistry: Molecular modeling techniques such as docking studies and molecular dynamics simulations can predict the binding modes of spirocyclic ligands to their target receptors. Quantitative Structure-Activity Relationship (QSAR) studies can further refine these predictions by correlating specific structural features with observed biological activity. imist.mamdpi.comuran.ua
Structural Biology: X-ray crystallography and NMR spectroscopy of ligand-receptor complexes provide detailed atomic-level information about the binding interactions, which is invaluable for guiding further optimization efforts.
Bioisosteric Replacements Utilizing Thia-Azaspirocycles
Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group is replaced by another with similar physical and chemical properties to enhance the potency, selectivity, or pharmacokinetic profile of a compound. drughunter.comopenaccessjournals.com The thia-azaspiro[3.5]nonane scaffold can be considered a bioisostere of other cyclic amines, such as piperidine and piperazine, which are frequently found in bioactive molecules. researchgate.net
The substitution of a methylene (B1212753) group with a sulfur atom to form a thioether can influence the compound's conformation, polarity, and metabolic stability. rroij.com This type of bioisosteric replacement has been successfully employed in the design of various therapeutic agents. researchgate.net For instance, the replacement of a piperidine ring with a 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid in an anesthetic compound led to a molecule with comparable activity and reduced toxicity, highlighting the potential of such spirocyclic bioisosteres.
Rational Design of Ligands and Probes Incorporating the 7-Thia-1-azaspiro[3.5]nonane Core
The rational design of ligands and probes leverages the understanding of the target's three-dimensional structure and the SAR of a particular chemical scaffold. nih.gov The 7-Thia-1-azaspiro[3.5]nonane core, with its well-defined geometry and modifiable physicochemical properties, presents an attractive scaffold for this purpose.
A pertinent example of the utility of the azaspiro[3.5]nonane scaffold comes from the development of GPR119 agonists. nih.gov In this work, researchers systematically explored the SAR of 7-azaspiro[3.5]nonane derivatives to identify potent and orally bioavailable agonists. The spirocyclic core served as a rigid anchor to which various substituents were attached to optimize interactions with the GPR119 receptor.
Table 2: Illustrative SAR Data for GPR119 Agonists with an Azaspiro[3.5]nonane Core
| Compound | Substituent at N1 | Substituent at C4 | EC50 (nM) |
|---|---|---|---|
| 1 | Methyl | Pyrimidin-2-yl | 50 |
| 2 | Ethyl | Pyrimidin-2-yl | 25 |
| 3 | Methyl | 4-Fluorophenyl | 150 |
| 4 | Ethyl | 4-Fluorophenyl | 80 |
This data is representative and intended to illustrate the principles of SAR for this class of compounds.
The principles demonstrated in the development of these GPR119 agonists can be directly applied to the rational design of ligands incorporating the 7-Thia-1-azaspiro[3.5]nonane core. The introduction of the sulfur atom provides an additional handle for modulating the molecule's properties and exploring novel interactions within the target's binding site.
Future Perspectives and Emerging Research Directions for 7 Thia 1 Azaspiro 3.5 Nonane Hydrochloride
Advancements in Synthetic Methodologies for Complex Spirocycles
Contemporary strategies for assembling spirocyclic frameworks often rely on cycloaddition reactions, multicomponent reactions, and transition-metal-catalyzed processes. For thia-azaspirocycles, methods such as the [3+2] cycloaddition of azomethine ylides with thioketones or other sulfur-containing dipolarophiles represent a powerful approach. Furthermore, intramolecular cyclization strategies are pivotal. For instance, an iodine-initiated aminocyclization has been successfully employed in the synthesis of a 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane, highlighting a potential pathway for constructing the desired azaspirocyclic core.
Future advancements will likely focus on enhancing the efficiency, stereoselectivity, and diversity of these synthetic routes. The development of novel catalysts, including organocatalysts and metal-nanoparticle catalysts, is expected to play a crucial role in achieving high levels of stereocontrol, which is paramount for biological activity. Moreover, the exploration of cascade or domino reactions, where multiple bond-forming events occur in a single pot, will be instrumental in streamlining the synthesis of complex spirocycles from simple starting materials.
| Synthetic Strategy | Key Features | Potential Application to 7-Thia-1-azaspiro[3.5]nonane |
| [3+2] Cycloaddition | Formation of five-membered rings; potential for high stereocontrol. | Reaction of an azomethine ylide with a sulfur-containing component to form the pyrrolidine ring. |
| Intramolecular Cyclization | Formation of the spirocyclic core from a linear precursor. | An aminocyclization approach could be employed to construct the azaspirocyclic system. |
| Multicomponent Reactions | High efficiency and atom economy; rapid generation of molecular diversity. | A one-pot reaction combining precursors for the azetidine (B1206935) and thiomorpholine (B91149) rings. |
| Catalytic Asymmetric Synthesis | Enantioselective formation of chiral spirocenters. | Use of chiral catalysts to control the stereochemistry of the spirocyclic junction. |
Exploration of the 7-Thia-1-azaspiro[3.5]nonane Scaffold in Novel Chemical Entities
The rigid, three-dimensional structure of the 7-Thia-1-azaspiro[3.5]nonane scaffold makes it an attractive starting point for the design of novel chemical entities with potential therapeutic applications. The incorporation of a spirocenter can lead to improved potency, selectivity, and pharmacokinetic properties by orienting substituents in well-defined vectors in three-dimensional space.
The azaspiro[3.5]nonane motif, a core component of the title compound, has been explored in the development of GPR119 agonists, which are of interest for the treatment of type 2 diabetes and obesity. This suggests that derivatives of 7-Thia-1-azaspiro[3.5]nonane could be investigated for similar metabolic targets. The presence of the sulfur atom in the thiomorpholine ring also opens up possibilities for its use as a bioisosteric replacement for other groups. For instance, sulfoximines, which can be derived from thioethers, are increasingly used as bioisosteres of sulfones and sulfonamides in medicinal chemistry. A metallaphotoredox platform has been developed for the N-alkylation of sulfoximines, including a thiaazaspiro[3.5]nonane derivative, showcasing a pathway to functionalized analogs with potentially improved drug-like properties.
Future research in this area will likely involve the synthesis of a library of derivatives of 7-Thia-1-azaspiro[3.5]nonane with diverse substitutions on both the azetidine and thiomorpholine rings. These compounds would then be screened against a wide range of biological targets to identify potential therapeutic applications. The exploration of this scaffold in areas such as neuroscience, oncology, and infectious diseases, where spirocyclic compounds have shown promise, is a logical next step.
| Potential Therapeutic Area | Rationale | Example of Related Scaffold |
| Metabolic Diseases | Azaspiro[3.5]nonane derivatives have shown activity as GPR119 agonists. | 7-azaspiro[3.5]nonane |
| Oncology | The thia-azaspiro scaffold can be used to create novel sulfoximine-containing compounds as potential enzyme inhibitors. | Thiaazaspiro[3.5]nonane sulfoximine |
| Infectious Diseases | Spirocyclic compounds have demonstrated antibacterial and antiviral activities. | Spiro-oxindoles |
| Central Nervous System Disorders | The rigid scaffold can provide selectivity for CNS targets. | Diazaspirocyclic D4R antagonists |
Integration with High-Throughput Synthesis and Screening Platforms
The exploration of the chemical space around the 7-Thia-1-azaspiro[3.5]nonane scaffold can be significantly accelerated through the integration of high-throughput synthesis (HTS) and high-throughput screening (HTS) platforms. These technologies enable the rapid generation and evaluation of large libraries of compounds, facilitating the identification of structure-activity relationships (SAR) and the optimization of lead compounds.
Parallel synthesis techniques, often performed in 24- or 96-well plate formats, can be adapted for the derivatization of the 7-Thia-1-azaspiro[3.5]nonane core. Automated synthesis platforms can perform a variety of chemical reactions, allowing for the systematic modification of the scaffold with a diverse range of building blocks. This approach can quickly generate a library of analogs for biological screening.
Once synthesized, these compound libraries can be subjected to high-throughput screening against a panel of biological targets. HTS assays, which are often automated and miniaturized, can rapidly assess the biological activity of thousands of compounds. The data generated from these screens can then be used to identify initial "hits" and guide further rounds of synthesis and optimization. The European Lead Factory is an example of a project that has successfully utilized this approach for the discovery of novel bioactive compounds from innovative scaffolds, including spirocycles.
| Technology | Application to 7-Thia-1-azaspiro[3.5]nonane | Expected Outcome |
| Parallel Synthesis | Rapid generation of a library of derivatives with diverse substituents. | A collection of novel compounds for biological evaluation. |
| Automated Synthesis | Efficient and reproducible synthesis of analogs. | Increased speed and reliability of compound production. |
| High-Throughput Screening (HTS) | Screening of the compound library against a wide range of biological targets. | Identification of initial "hit" compounds with desired biological activity. |
| DNA-Encoded Libraries (DELs) | Synthesis and screening of massive libraries of spirocyclic compounds. | Discovery of novel ligands for various protein targets. |
Computational-Aided Discovery and Design of Spirocyclic Systems
Computational-aided drug design (CADD) offers a powerful suite of tools to guide the discovery and optimization of novel therapeutics based on the 7-Thia-1-azaspiro[3.5]nonane scaffold. These in silico methods can prioritize synthetic efforts, predict biological activities, and provide insights into the molecular interactions between ligands and their targets.
Virtual screening of large compound libraries is a key application of CADD. By docking virtual libraries of spirocyclic compounds into the binding sites of known drug targets, researchers can identify potential hits for subsequent experimental validation. For the 7-Thia-1-azaspiro[3.5]nonane scaffold, this could involve creating a virtual library of derivatives and screening them against targets implicated in various diseases.
Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable tool. By correlating the structural features of a series of spirocyclic compounds with their biological activities, QSAR models can be developed to predict the activity of new, unsynthesized analogs. This can help in prioritizing the synthesis of the most promising compounds. Furthermore, molecular dynamics (MD) simulations can provide a dynamic view of how spirocyclic ligands interact with their target proteins over time, offering insights into binding stability and conformational changes. Such studies have been successfully applied to understand the interactions of other spirocyclic compounds with their biological targets.
| Computational Method | Application to 7-Thia-1-azaspiro[3.5]nonane | Potential Insights |
| Virtual Screening | Docking of a virtual library of derivatives against various drug targets. | Identification of potential protein targets and initial hit compounds. |
| QSAR Modeling | Developing predictive models for the biological activity of derivatives. | Guidance for the design of more potent analogs. |
| Molecular Dynamics (MD) Simulations | Simulating the interaction of ligands with their target proteins. | Understanding of binding modes, stability, and conformational dynamics. |
| In Silico ADMET Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity properties of virtual compounds. | Early assessment of the drug-like properties of potential candidates. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Thia-1-azaspiro[3.5]nonane hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer: Synthesis often involves cyclization strategies, such as Wittig reactions or nucleophilic substitutions, to construct the spirocyclic core. For example, spirocyclic analogs like 7-azaspiro[3.5]nonane derivatives are synthesized via multi-step protocols starting with readily available precursors (e.g., amines or carbonyl compounds). Critical parameters include temperature control (to avoid side reactions), solvent polarity (to stabilize intermediates), and stoichiometric ratios of reagents. Yields can vary significantly (30–70%) depending on the purity of starting materials and reaction optimization .
Q. How is the purity of this compound validated in academic research?
- Methodological Answer: Purity is assessed using HPLC (with UV detection at 210–254 nm for amine/heterocycle moieties) and NMR spectroscopy (e.g., H/C NMR to confirm spirocyclic structure and absence of impurities). Mass spectrometry (ESI-TOF or HRMS) verifies molecular weight (e.g., 179.71 g/mol for the thia analog) and isotopic patterns. Elemental analysis ensures correct Cl and S content, critical for hydrochloride salts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer: Discrepancies may arise from structural variations (e.g., stereochemistry, substituent positioning) or assay conditions. Strategies include:
- Comparative SAR Studies : Systematically modifying the thia/aza positions and evaluating activity trends (e.g., comparing 2-thia vs. 7-aza analogs ).
- Orthogonal Assays : Validating results across multiple platforms (e.g., enzymatic inhibition, cell-based assays, and in vivo models).
- Structural Elucidation : X-ray crystallography or molecular docking to confirm target binding modes and rule out off-target effects .
Q. What role does the thia group play in the pharmacokinetic (PK) profile of this compound compared to oxa/aza analogs?
- Methodological Answer: The sulfur atom enhances lipophilicity (logP >1.5 vs. oxa analogs) and metabolic stability by resisting oxidative degradation. However, it may reduce aqueous solubility, necessitating formulation adjustments (e.g., salt forms or co-solvents). Comparative studies with oxa/aza analogs (e.g., 7-Oxa-2-azaspiro[3.5]nonane) show distinct PK profiles, with thia derivatives exhibiting longer half-lives in preclinical models due to slower hepatic clearance .
Q. What experimental approaches are used to study the spirocyclic core’s conformational flexibility in biological systems?
- Methodological Answer:
- Dynamic NMR : Monitors ring puckering and chair-to-boat transitions in solution.
- Molecular Dynamics Simulations : Predicts dominant conformers under physiological conditions.
- Cryo-EM/X-Ray : Resolves bound conformations in complex with targets (e.g., enzymes or GPCRs).
Such studies reveal that the thia group restricts conformational mobility compared to aza analogs, potentially enhancing target selectivity .
Q. How do researchers address synthetic challenges in scaling up this compound for preclinical studies?
- Methodological Answer: Key considerations include:
- Catalyst Optimization : Transitioning from stoichiometric to catalytic conditions (e.g., Pd-catalyzed cross-couplings).
- Purification Strategies : Switching from column chromatography to recrystallization or salt metathesis for scalability.
- Process Safety : Mitigating exothermic risks during cyclization steps via controlled addition and temperature monitoring .
Safety and Handling Considerations
Q. What are the recommended storage and handling protocols for this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
